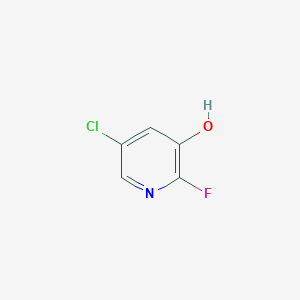

5-Chlor-2-fluorpyridin-3-ol

Übersicht

Beschreibung

5-Chloro-2-fluoropyridin-3-ol is a useful research compound. Its molecular formula is C5H3ClFNO and its molecular weight is 147.53 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Chloro-2-fluoropyridin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-fluoropyridin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von fluorierten Pyridinen

Fluorierte Pyridine sind Verbindungen von großem Interesse aufgrund ihrer einzigartigen physikalischen, chemischen und biologischen Eigenschaften. 5-Chlor-2-fluorpyridin-3-ol dient als Vorläufer bei der Synthese verschiedener Fluorpyridine. Diese Verbindungen haben eine reduzierte Basizität und sind weniger reaktiv als ihre chlorierten und bromierten Analoga, was sie wertvoll bei der Entwicklung stabilerer und selektiverer Reagenzien macht .

Radiopharmazeutika

Die Einführung von Fluor-18-Isotopen in Pyridinringe schafft potenzielle Bildgebungsmittel für die Positronen-Emissions-Tomographie (PET)This compound kann verwendet werden, um F-18-substituierte Pyridine zu synthetisieren, die in der lokalen Strahlentherapie bei der Krebsbehandlung und anderen biologischen Anwendungen entscheidend sind .

Landwirtschaftliche Chemie

Auf der Suche nach neuen landwirtschaftlichen Produkten mit verbesserten Eigenschaften ist die Einführung von Fluoratomen in Leitstrukturen eine gängige Modifikation. This compound kann zur Entwicklung von Verbindungen mit verbesserten physikalischen, biologischen und ökologischen Eigenschaften verwendet werden, was zur Entwicklung neuartiger Agrochemikalien beiträgt .

Vorstufen für Krebsmedikamente

Die Verbindung wurde zur Gewinnung von 5,6-Difluor-2,3-dihydrothieno[2,3-b]pyridin verwendet, das eine Vorstufe für die Synthese von Krebsmedikamenten ist. Dies zeigt seine Rolle in der pharmazeutischen Industrie bei der Entwicklung neuer Therapeutika .

Materialwissenschaftliche Forschung

In der Materialwissenschaft kann This compound ein Baustein für die Herstellung neuer Materialien mit spezifischen fluorierten Strukturen sein. Diese Materialien könnten einzigartige Eigenschaften wie Abbaufestigkeit, thermische Stabilität oder spezielle elektronische Eigenschaften aufweisen .

Chemische Synthese und Katalyse

Diese Verbindung ist auch in der chemischen Synthese und Katalyse wichtig. Sie kann als Zwischenprodukt in verschiedenen Synthesewegen fungieren, die zur Herstellung komplexer Moleküle mit präzisen strukturellen Anforderungen führen. Ihre Anwesenheit in einer Reaktion kann das Ergebnis beeinflussen, indem sie die Reaktivität und Selektivität des Prozesses beeinflusst .

Wirkmechanismus

Target of Action

It is suggested that it may have potential interactions with protein tyrosine kinases (ptks) . PTKs play a crucial role in cellular signaling and are often implicated in cancer and other diseases.

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . Its LogP values suggest moderate lipophilicity, which could influence its distribution and bioavailability .

Action Environment

It is suggested that the compound should be stored in an inert atmosphere at room temperature .

Biochemische Analyse

Biochemical Properties

5-Chloro-2-fluoropyridin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as an inhibitor of certain protein tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein . This interaction can modulate signaling pathways that are crucial for cell growth and differentiation.

Cellular Effects

The effects of 5-Chloro-2-fluoropyridin-3-ol on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of protein tyrosine kinases can lead to changes in downstream signaling pathways, affecting processes such as cell proliferation and apoptosis . Additionally, it may impact the expression of genes involved in these pathways, further influencing cellular behavior.

Molecular Mechanism

At the molecular level, 5-Chloro-2-fluoropyridin-3-ol exerts its effects through binding interactions with biomolecules. It binds to the active site of protein tyrosine kinases, inhibiting their activity. This inhibition prevents the phosphorylation of target proteins, thereby disrupting signaling cascades that rely on these modifications . Furthermore, it may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Chloro-2-fluoropyridin-3-ol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert atmosphere and room temperature conditions

Dosage Effects in Animal Models

The effects of 5-Chloro-2-fluoropyridin-3-ol vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by modulating specific signaling pathways. At higher doses, it could potentially cause toxic or adverse effects. For instance, high doses may lead to off-target interactions, resulting in unintended cellular responses . Determining the optimal dosage is crucial for its safe and effective use.

Metabolic Pathways

5-Chloro-2-fluoropyridin-3-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it may be metabolized by cytochrome P450 enzymes, which are responsible for the oxidative metabolism of many xenobiotics . This interaction can influence the compound’s bioavailability and efficacy.

Biologische Aktivität

5-Chloro-2-fluoropyridin-3-ol is a pyridine derivative that has garnered attention in biological research due to its diverse pharmacological properties. This article explores its biological activity, mechanisms of action, and potential applications in medicine and industry, supported by data tables and relevant case studies.

Chemical Structure and Properties

5-Chloro-2-fluoropyridin-3-ol has the molecular formula CHClFNO. The presence of chlorine and fluorine atoms contributes to its unique reactivity and biological properties. The compound is characterized by the following features:

| Property | Description |

|---|---|

| Molecular Formula | CHClFNO |

| Molecular Weight | 151.55 g/mol |

| Melting Point | 60-62 °C |

| Solubility | Soluble in organic solvents |

The biological activity of 5-Chloro-2-fluoropyridin-3-ol can be attributed to its interactions with various molecular targets, including enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the halogen atoms may participate in halogen bonding, enhancing binding affinity and specificity toward target molecules.

Target Interactions

- Enzymatic Inhibition : The compound may act as an enzyme inhibitor, affecting metabolic pathways.

- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.

Antimicrobial Activity

5-Chloro-2-fluoropyridin-3-ol exhibits significant antimicrobial properties against various pathogens. The minimum inhibitory concentrations (MICs) for some key microorganisms are summarized in the following table:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1.25 |

| Escherichia coli | 2.0 |

| Salmonella gallinarum | 0.125 |

| Listeria monocytogenes | 0.5 |

These results indicate that the compound has potential as an antibacterial agent, particularly against Gram-positive bacteria .

Antifungal Activity

In addition to antibacterial effects, 5-Chloro-2-fluoropyridin-3-ol shows antifungal activity. The percentage inhibition at various concentrations is presented below:

| Fungal Strain | % Inhibition at 0.25 mg/mL | % Inhibition at 0.5 mg/mL |

|---|---|---|

| Acremonium strictum | 81.33 | 100 |

| Penicillium expansum | 60.87 | 100 |

| Aspergillus flavus | 41.02 | 65.64 |

These findings highlight its potential utility in treating fungal infections .

Case Studies and Research Findings

Recent studies have investigated the pharmacological potential of 5-Chloro-2-fluoropyridin-3-ol in various contexts:

- Anticancer Properties : Research indicates that derivatives of this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

- Drug Development : Its structural features allow for modifications that enhance pharmacological properties, making it a candidate for new drug formulations targeting specific diseases.

Eigenschaften

IUPAC Name |

5-chloro-2-fluoropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFNO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFSMJDOYAPSOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652059 | |

| Record name | 5-Chloro-2-fluoropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003711-65-6 | |

| Record name | 5-Chloro-2-fluoropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.